molecular formula C11H18N2O2S B12775588 2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- CAS No. 153581-47-6

2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)-

Cat. No.: B12775588
CAS No.: 153581-47-6
M. Wt: 242.34 g/mol
InChI Key: PDMTXELFTBMHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidinediones.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-ethyl): Similar structure but lacks the thioethyl group.

    2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-(methylthio)ethyl): Similar structure with a different alkyl group.

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

153581-47-6

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

6-methyl-3-[2-(2-methylpropylsulfanyl)ethyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H18N2O2S/c1-8(2)7-16-5-4-13-10(14)6-9(3)12-11(13)15/h6,8H,4-5,7H2,1-3H3,(H,12,15)

InChI Key

PDMTXELFTBMHSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)CCSCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.